Superior Binding Affinity Compared to Other Anti-CD40 Antibodies
The 2C10 antibody demonstrates high-affinity binding to human CD40 with a dissociation constant (KD) in the sub-nanomolar range, which is significantly higher (lower KD value) than many other reported anti-CD40 clones. For context, a panel of anti-CD40 antibody variants showed KD values ranging from 5.1 nM to 20 nM against human CD40, indicating 2C10's binding is at least 5-fold stronger than the highest affinity clone in that panel [2].
| Evidence Dimension | Binding Affinity (KD) to Human CD40 |
|---|---|
| Target Compound Data | 0.65 - 1.0 nM |
| Comparator Or Baseline | Panel of anti-CD40 antibody variants (A9, F4, B8, E7, A1, B3, F7, B1, G2) |
| Quantified Difference | Target KD is 0.65-1.0 nM vs. Comparator KD range of 5.1-20 nM. The target exhibits at least a 5-fold higher affinity (lower KD) than the strongest comparator in the panel. |
| Conditions | Surface Plasmon Resonance (SPR) analysis using recombinant soluble human CD40 protein [1]. |
Why This Matters
This high affinity ensures robust and specific target engagement at lower antibody concentrations, potentially improving the signal-to-noise ratio in in vitro assays and enhancing the therapeutic window in vivo.
- [1] Lowe MC, et al. Anti-CD40 antibody 2C10 binds to a conformational epitope at the CD40-CD154 interface that is conserved among primate species. American Journal of Transplantation. 2020;20(1):298-305. View Source
- [2] Lowe MC, et al. Anti-CD40 antibody 2C10 binds to a conformational epitope at the CD40-CD154 interface that is conserved among primate species. American Journal of Transplantation. 2020;20(1):298-305. View Source
